5-Acetylfuran-2-carboxylic acid
Description
Significance of Furanic Scaffolds in Organic Synthesis and Biomass Valorization
Furanic scaffolds, the core structure of furan (B31954) derivatives, are of great importance in organic synthesis and the conversion of biomass into valuable chemicals. digitellinc.comnih.govrsc.orgmdpi.com These five-membered aromatic rings, containing one oxygen atom and four carbon atoms, are found in numerous bioactive compounds and serve as versatile intermediates for creating complex molecules. ijabbr.comijabbr.comutripoli.edu.ly The electron-rich nature of the furan ring allows for a variety of chemical transformations, making it a valuable component in the synthesis of new materials and pharmaceuticals. ijabbr.com
The push towards sustainable chemistry has highlighted the importance of biomass valorization, the process of converting renewable biomass into valuable products. Furan derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are key platform molecules derived from the dehydration of sugars found in lignocellulosic biomass. nih.govrsc.orgmdpi.com These furanic compounds can be transformed into a wide array of chemicals, including fuels, solvents, and monomers for polymers, offering a green alternative to petroleum-based feedstocks. nih.govresearchgate.net The development of efficient catalytic systems for the conversion of biomass into these furan derivatives is a major focus of current research. nih.govmdpi.com
Overview of Carboxylic Acid Functionalities in Heterocyclic Systems
The presence of a carboxylic acid group on a heterocyclic ring system, such as in furan-2-carboxylic acid, significantly influences the molecule's physical, chemical, and biological properties. Carboxylic acids are organic acids characterized by a carboxyl group (-COOH). geeksforgeeks.org This functional group is a key component in a vast number of organic molecules and plays a crucial role in many biological processes. geeksforgeeks.orgwiley-vch.de
In heterocyclic systems, the carboxylic acid functionality enhances water solubility and can act as a hydrogen bond donor and acceptor, which is critical for interactions with biological targets. wiley-vch.deresearchgate.net This property is extensively utilized in the design of pharmaceuticals and agrochemicals, with a significant percentage of commercialized products containing a carboxylic acid group. wiley-vch.de The acidity of the carboxyl group can be finely tuned by the electronic nature of the heterocyclic ring it is attached to, allowing for the design of molecules with specific properties. Furthermore, the carboxylic acid group serves as a versatile synthetic handle, enabling a wide range of chemical modifications and the construction of more complex molecular architectures. researchgate.net
Research Landscape of 5-Acetylfuran-2-carboxylic Acid and Related Congeners
This compound is a specific derivative of furan-2-carboxylic acid that has attracted interest in various research areas. It can be synthesized through the acetylation of 5-acetylfuran. biosynth.com Research has explored its potential as a building block in the synthesis of other pharmaceutical compounds. biosynth.com
Related furan-2-carboxylic acid derivatives have been the subject of extensive research. For instance, studies on furan-2-carboxylic acid derivatives have demonstrated their potential in the treatment of type 2 diabetes mellitus by inhibiting gluconeogenesis. nih.gov Other research has focused on the synthesis and biological activities of various substituted furan derivatives, revealing a broad spectrum of properties including antimicrobial, anti-inflammatory, and anticancer effects. mdpi.com The versatility of the furan-2-carboxylic acid scaffold allows for the generation of diverse libraries of compounds for drug discovery and materials science applications. For example, derivatives have been investigated as potential diuretics targeting urea (B33335) transporters. nih.gov The synthesis of these congeners often involves the modification of the furan ring or the carboxylic acid group to optimize their desired properties. mdpi.comresearchgate.netarkat-usa.org
Table 1: Key Furan-2-carboxylic Acid Derivatives and their Research Focus
| Compound Name | Key Research Area(s) |
| This compound | Pharmaceutical intermediate biosynth.com |
| Furan-2,5-dicarboxylic acid (FDCA) | Polymer precursor, high-value chemical from biomass arkat-usa.orgresearchgate.nettue.nl |
| 5-Formylfuran-2-carboxylic acid (FFCA) | Intermediate in the production of FDCA tue.nlsigmaaldrich.com |
| 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | Production of interleukin inhibitors, fibres, plastics, and pharmaceutical products ijabbr.com |
| 5-Nitro-furan-2-carboxylic acid derivatives | Antimicrobial agents nih.gov |
| 5-Fluorofuran-2-carboxylic acid | Synthesis of fluorinated building blocks for pharmaceuticals and materials researchgate.net |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Antimicrobial activity mdpi.com |
| N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide | Diuretic targeting urea transporters nih.gov |
| 5-Acetamidofuran-2-carboxylic acid | Antimicrobial, anti-inflammatory, and anticancer properties |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-acetylfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLQSHUTWBHYIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Route Development
Direct Synthesis Approaches to 5-Acetylfuran-2-carboxylic Acid
Direct synthesis methods offer an efficient pathway to the target molecule, often by leveraging the inherent reactivity of the furan (B31954) ring. These approaches can be broadly categorized into carboxylation reactions of furan derivatives and the oxidation of furanic compounds with appropriate functional groups.
Carboxylation involves the introduction of a carboxylic acid group, typically by utilizing carbon dioxide (CO₂) as a C1 source. This is an atom-economical approach that is of significant interest in green chemistry.
The direct carbonylation of 2-acetylfuran (B1664036) represents a potential route to this compound. Research into this area has shown that the carboxylation of enolizable ketones can be a viable method for CO₂ capture and utilization. researchgate.net Studies have explored the use of amine bases to facilitate this transformation.
Detailed research findings indicate that amine bases such as triethylamine (B128534) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze the carbonylation of 2-acetylfuran. researchgate.net These reactions, however, necessitate at least a stoichiometric equivalent of the amine because the initial product formed is an ammonium (B1175870) carboxylate salt. When conducted at atmospheric pressure (1 atm) of CO₂, these amine-catalyzed reactions have been reported to provide low to moderate yields of the desired β-ketoacid, which is an isomer of the target compound and not this compound itself. researchgate.net The challenge in these reactions often lies in the isolation of the product, as acidification to neutralize the carboxylate salt can lead to decarboxylation, reverting the product back to the starting material, 2-acetylfuran. researchgate.net The choice of the amine catalyst is crucial, requiring a delicate balance between its basicity to deprotonate the substrate and its nucleophilicity towards CO₂. researchgate.net
Table 1: Amine-Catalyzed Carbonylation of 2-Acetylfuran
| Amine Base | CO₂ Pressure (atm) | Yield | Notes | Reference |
|---|---|---|---|---|
| Triethylamine | 1 | Low | Leads to the formation of a β-ketoacid intermediate. researchgate.net | researchgate.net |
Stronger, non-amine bases have also been investigated to promote the carboxylation of furan derivatives. These reactions often proceed by generating a potent nucleophile that readily attacks carbon dioxide. While direct carboxylation of 2-acetylfuran at the C5 position is challenging, related base-promoted carboxylations of furan compounds are well-documented.
In the context of synthesizing derivatives from 2-acetylfuran, the use of insoluble inorganic bases like sodium hydride (NaH) and potassium hydride (KH) has proven effective for carboxylation at the acetyl group's alpha-carbon, followed by alkylation. researchgate.net For instance, exposing 2-acetylfuran to NaH and methyl iodide under a CO₂ atmosphere resulted in excellent yields of the corresponding β-ketoester. researchgate.net While this particular reaction functionalizes the acetyl side-chain rather than the furan ring, it demonstrates the principle of base-promoted carboxylation with CO₂ starting from 2-acetylfuran.
More broadly, the direct C-H carboxylation of furoic acid to furan-2,5-dicarboxylic acid (FDCA) using alkali carbonates (like Cs₂CO₃) at high temperatures highlights a viable strategy for introducing a carboxyl group onto the furan ring. nih.gov This suggests that a similar strategy, if conditions were optimized to prevent reaction at the acetyl group, could potentially be applied to 2-acetylfuran. A cobalt-based heterogeneous catalyst in conjunction with cesium carbonate has also been used to carboxylate methyl 2-furoate at the C5 position, which is then esterified to produce 2,5-furan dicarboxylic methyl ester. libretexts.org
Table 2: Base-Promoted Carboxylation of Furan Derivatives
| Furan Substrate | Base | Catalyst | Product | Reference |
|---|---|---|---|---|
| 2-Acetylfuran | NaH / KH | None | α-carboxylated/alkylated side-chain product | researchgate.net |
| Potassium 2-furoate | K₂CO₃/Cs₂CO₃ | None | Furan-2,5-dicarboxylic acid | nih.gov |
An alternative and common strategy for synthesizing this compound is the oxidation of a furan derivative that already possesses the 5-acetyl group and a precursor functional group at the C2 position that is readily oxidized to a carboxylic acid.
The selective oxidation of an aldehyde (formyl group) to a carboxylic acid is a well-established transformation in organic synthesis. Therefore, 5-acetylfurfural (B13981164), which contains both an acetyl group and a formyl group, is a logical precursor. The key challenge is the chemoselective oxidation of the more reactive aldehyde group while leaving the ketone (acetyl) group intact.
While direct literature on the oxidation of 5-acetylfurfural to this compound is scarce, extensive research on the analogous oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) provides valuable insight. In the synthesis of furan-2,5-dicarboxylic acid (FDCA) from HMF, 5-formylfuran-2-carboxylic acid (FFCA) is a key intermediate. tue.nl This demonstrates that the formyl group can be selectively oxidized in the presence of other functionalities on the furan ring. Catalytic systems employing gold nanoparticles supported on hydroxyapatite (B223615) have been shown to selectively oxidize the hydroxyl group of an HMF-acetal, with subsequent oxidation of the generated formyl group to a carboxylic acid. tue.nltue.nl Furthermore, whole-cell biocatalysts have demonstrated remarkable chemoselectivity, oxidizing the aldehyde group in HMF to a carboxylic acid while leaving the alcohol group untouched. mdpi.com Given that aldehydes are generally more susceptible to oxidation than ketones, it is highly probable that these selective oxidation methods could be successfully applied to convert 5-acetylfurfural to this compound.
Table 3: Analogous Selective Oxidation of Furan Aldehydes
| Substrate | Oxidant/Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 5-Hydroxymethylfurfural (HMF) | Deinococcus wulumuqiensis R12 cells | 5-Hydroxymethyl-2-furancarboxylic acid | >99% | mdpi.com |
| HMF-acetal | Au/Hydroxyapatite, O₂ | FFCA-acetal | 94% | tue.nltue.nl |
The synthesis of carboxylic acids via the oxidative cleavage of carbon-carbon bonds is a powerful tool in organic synthesis. organic-chemistry.orgorganic-chemistry.org In the context of furan chemistry, this could involve the oxidation of a larger side chain at the C2 position of 5-acetylfuran. For instance, a 2-alkyl or 2-alkenyl group could theoretically be cleaved to yield the desired carboxylic acid.
However, specific examples of synthesizing this compound by cleaving a side chain like a methyl or ethyl group from 5-acetyl-2-alkylfuran are not prominent in readily available literature. Such a transformation would require a highly selective oxidant that can attack the C-C or C-H bonds of the side chain without affecting the acetyl group or the furan ring, which itself can be susceptible to oxidative cleavage. tue.nlnih.gov
A notable and related synthesis involves the reaction of 5-acetyl-2-furan with carbon tetrachloride and an aliphatic alcohol in the presence of an iron-containing catalyst (e.g., Fe(acac)₃, FeBr₃) to directly produce alkyl esters of 5-acetyl-2-furan-carboxylic acid with yields ranging from 45-95%. researchgate.net This reaction effectively transforms the C-H bond at the 2-position into a carboxyl equivalent, which can then be hydrolyzed to the final acid. This method circumvents the need for a pre-installed side chain and its subsequent cleavage, offering a direct functionalization pathway.
Table 4: Iron-Catalyzed Synthesis of this compound Esters
| Alcohol (R-OH) | Catalyst | Yield of Ester | Reference |
|---|---|---|---|
| Methanol | Fe(acac)₃ | 45% | researchgate.net |
| Ethanol (B145695) | Fe(acac)₃ | 95% | researchgate.net |
| n-Propanol | FeBr₃ | 70% | researchgate.net |
Lithium-Mediated and Related Anionic Pathways
Organolithium reagents are potent tools in organic synthesis for the formation of carbon-carbon bonds. Their high reactivity enables the deprotonation of even weakly acidic protons, creating nucleophilic carbanions that can react with a range of electrophiles.
Deprotonation and Subsequent Carboxylation of Furoic Acid Derivatives
The synthesis of this compound can be envisioned through a pathway involving the deprotonation of a suitable furoic acid derivative. In principle, the furan ring can be deprotonated at the C5 position, which is activated by the carboxylate group at C2. This deprotonation is typically achieved using a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures to prevent side reactions.
The mechanism involves the initial deprotonation of the carboxylic acid to form the lithium carboxylate. A second equivalent of the strong base can then deprotonate the furan ring at the C5 position, generating a dianion. This highly reactive intermediate can then be quenched with an appropriate acetylating agent, like acetyl chloride or acetic anhydride, to introduce the acetyl group at the desired position. An acidic workup would then protonate the carboxylate to yield the final product, this compound.
While this method is theoretically plausible, the high reactivity of organolithium reagents can lead to challenges, including potential addition to the carboxylate group or difficulty in achieving selective deprotonation. The general reaction of adding two equivalents of an organolithium reagent to a carboxylic acid to form a ketone is a known transformation. ualberta.ca In this case, the first equivalent deprotonates the carboxylic acid, and the second adds to the carbonyl, forming a stable dianionic intermediate that yields a ketone upon acidic workup. ualberta.canih.gov Adapting this to selectively acetylate the furan ring at C5 while preserving the carboxylic acid functionality requires careful control of reaction conditions.
Indirect Synthetic Pathways via Advanced Intermediates
Indirect pathways often provide more control and higher yields by utilizing stable, advanced intermediates that can be selectively transformed into the target molecule.
Transformation of 5-Acetylfuran-2-carbonyl Chloride
One such indirect route involves the synthesis and subsequent transformation of 5-acetylfuran-2-carbonyl chloride. Acyl chlorides are highly reactive derivatives of carboxylic acids and readily undergo nucleophilic acyl substitution. chemistrysteps.com
The synthesis of the acyl chloride precursor, 5-acetylfuran-2-carbonyl chloride, would typically involve the reaction of this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This is a standard method for preparing acyl chlorides from carboxylic acids. wikipedia.org For instance, 2-furoyl chloride is prepared by refluxing 2-furoic acid with excess thionyl chloride. wikipedia.org
Once formed, 5-acetylfuran-2-carbonyl chloride can be readily converted back to this compound through hydrolysis. docbrown.infosavemyexams.com This reaction proceeds via a nucleophilic addition-elimination mechanism where a water molecule attacks the electrophilic carbonyl carbon. chemistrysteps.comdocbrown.info This is followed by the elimination of a chloride ion and subsequent deprotonation to yield the carboxylic acid. docbrown.info The reaction is typically rapid and can be performed under mild conditions, often simply by exposing the acyl chloride to water. chemistrysteps.com While this transformation seems circular, the isolation of the acyl chloride can be a useful purification step or a divergent point for the synthesis of other derivatives like esters and amides.
Synthesis of Alkyl Esters of 5-Acetyl-2-furan-carboxylic Acid
The synthesis of alkyl esters of 5-acetyl-2-furan-carboxylic acid serves as another important indirect route to the parent carboxylic acid, as the esters can be subsequently hydrolyzed.
Iron catalysts are gaining prominence in organic synthesis due to their low cost, low toxicity, and environmental friendliness. Supported iron oxide nanoparticles have been demonstrated to be effective catalysts for the esterification of a wide range of aromatic and aliphatic carboxylic acids. nih.govresearchgate.net The proposed mechanism involves the coordination of the iron species to the carbonyl oxygen of the carboxylic acid, which activates it towards nucleophilic attack by the alcohol. nih.govmdpi.com
This methodology can be applied to the esterification of this compound. The reaction would involve heating the carboxylic acid with an alcohol in the presence of a catalytic amount of an iron-based catalyst, such as iron(III) acetylacetonate (B107027) or supported iron oxide nanoparticles. nih.govlookchem.com These reactions are often performed under solvent-free conditions or in a high-boiling solvent like xylene to facilitate the removal of water and drive the reaction to completion. lookchem.com The catalyst can often be recovered and reused, adding to the sustainability of the process. nih.gov
Table 1: Iron-Catalyzed Esterification of Carboxylic Acids (Illustrative data based on similar reactions)
| Carboxylic Acid | Alcohol | Iron Catalyst | Temperature (°C) | Yield (%) | Reference |
| Benzoic Acid | 2,3-O-isopropylidene glycerol | Fe(acac)₃ | Reflux (Xylene) | 92 | lookchem.com |
| Various Aromatic/Aliphatic Acids | Various Alcohols | FeNP@SBA-15 | 110 | 85-98 | nih.gov |
An alternative approach to the esters is the direct acylation of a furan-2-carboxylic acid ester. The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. In the context of furan derivatives, this reaction can be catalyzed by various Lewis or Brønsted acids.
A notable procedure for the synthesis of alkyl esters of 5-acetyl-2-furan-carboxylic acid involves the reaction of 2-acetylfuran with carbon tetrachloride and an aliphatic alcohol in the presence of an iron-containing catalyst, such as iron(III) bromide or iron(III) acetylacetonate. researchgate.net This reaction proceeds with yields ranging from 45-95% depending on the alcohol and reaction conditions. researchgate.net This process effectively combines acylation and esterification in a single step.
Table 2: Synthesis of Alkyl Esters of 5-Acetyl-2-furan-carboxylic Acid via Iron Catalysis researchgate.net
| Alcohol (ROH) | Catalyst | Product | Yield (%) |
| Methanol | FeBr₃ | Methyl 5-acetylfuran-2-carboxylate | 95 |
| Ethanol | Fe(acac)₃ | Ethyl 5-acetylfuran-2-carboxylate | 78 |
| n-Propanol | Fe(acac)₃ | n-Propyl 5-acetylfuran-2-carboxylate | 62 |
| Isopropanol | Fe(acac)₃ | Isopropyl 5-acetylfuran-2-carboxylate | 45 |
Green Chemistry Principles in the Synthesis of this compound
The synthesis of this compound, while not as extensively documented as other furan derivatives like 2,5-furandicarboxylic acid (FDCA), can be approached through green chemistry principles by utilizing renewable resources and sustainable catalytic processes. A plausible and environmentally conscious pathway involves the synthesis of the key intermediate, 2-acetylfuran, from biomass-derived feedstocks, followed by a subsequent carboxylation step. This approach aligns with the core tenets of green chemistry by reducing reliance on fossil fuels and employing efficient, reusable catalysts.
Utilization of Biomass-Derived Feedstocks
The foundation of a green synthetic route to this compound lies in the use of platform chemicals derived from renewable biomass. Lignocellulosic biomass, which includes agricultural residues and forestry waste, is a rich source of carbohydrates that can be converted into furanic compounds.
The primary pathway begins with the acid-catalyzed dehydration of C5 sugars (pentoses), such as xylose, which are abundant in the hemicellulose fraction of biomass. nih.gov This process yields furfural (B47365) , a crucial bio-based platform chemical. nih.gov Furfural can then be converted to furan , the core heterocyclic structure required for the target molecule.
An alternative innovative route involves the cross-ketonization of methyl 2-furoate with acetic acid . researchgate.net Both of these precursors can be sustainably sourced. Methyl 2-furoate is produced by the oxidation of furfural to 2-furoic acid, followed by esterification. magtech.com.cnrsc.org Acetic acid is readily produced on a large scale through the fermentation of biomass.
The table below summarizes the key biomass-derived feedstocks and the platform chemicals they produce, which serve as the building blocks for the synthesis of this compound.
Table 1: Biomass-Derived Feedstocks and Key Chemical Intermediates
| Biomass Source | Fraction | Key Platform Chemical | Precursor To |
|---|---|---|---|
| Lignocellulosic Biomass (e.g., corn stover, bagasse, wood) | Hemicellulose (C5 Sugars) | Furfural | Furan, 2-Furoic Acid |
| Lignocellulosic Biomass | Cellulose (C6 Sugars) | Acetic Acid (via fermentation) | Acylating Agent |
Catalyst Development for Sustainable Production
Catalyst development is paramount for creating efficient and sustainable synthetic methodologies. For the proposed pathway to this compound, research has focused heavily on the catalytic acylation of furan to produce 2-acetylfuran, a critical intermediate. wikipedia.org
Friedel-Crafts Acylation Catalysts: Traditional Friedel-Crafts reactions often employ homogeneous catalysts like aluminum chloride, which are difficult to recover and generate significant waste. google.com Green chemistry approaches have driven the development of solid, reusable catalysts. Zeolites , particularly H-beta zeolite, have emerged as highly effective catalysts for the liquid-phase acylation of furan with acetic anhydride. rsc.org They offer high yields and selectivity for 2-acetylfuran, can be easily separated from the reaction mixture, and can be regenerated and reused, minimizing waste and operational costs. rsc.org Research has demonstrated that under optimized conditions with an H-beta zeolite catalyst, 2-acetylfuran yields can reach up to 91-92.6 mol%. rsc.org Other heterogeneous catalysts, such as chromium-exchanged dodecatungstophosphoric acid supported on K-10 clay, have also been developed to replace polluting homogeneous systems. researchgate.net
Cross-Ketonization Catalysts: An alternative sustainable method is the gas-phase, continuous-flow cross-ketonization of methyl 2-furoate and acetic acid. This process utilizes a zirconia (ZrO2) catalyst, which has shown promise in producing 2-acetylfuran. researchgate.net This method is advantageous as it can be operated continuously, potentially leading to more efficient industrial-scale production. researchgate.net
Catalysts for Carboxylation: The final step, the carboxylation of 2-acetylfuran at the 5-position to yield this compound, is less studied. However, insights can be drawn from the successful carboxylation of 2-furoic acid to FDCA using CO2 as a C1 source. rsc.orgresearchgate.net This reaction is typically promoted by alkali carbonates, such as potassium and cesium carbonates, which facilitate the C-H activation required for carboxylation. rsc.org Future research into sustainable catalysts for the synthesis of this compound would likely focus on developing heterogeneous catalysts or novel catalytic systems capable of selectively activating the C5-H bond of 2-acetylfuran for direct carboxylation with CO2.
The following table details the research findings on various catalytic systems developed for the sustainable production of the key intermediate, 2-acetylfuran.
Table 2: Catalytic Systems for the Synthesis of 2-Acetylfuran
| Catalyst | Reactants | Reaction Type | Conditions | Yield of 2-Acetylfuran | Reference |
|---|---|---|---|---|---|
| H-beta Zeolite | Furan, Acetic Anhydride | Friedel-Crafts Acylation | 67°C, 2 h | 92.6 mol% (predicted) | rsc.org |
| Chromium-exchanged DTP on K-10 | Furan, Acetic Anhydride | Friedel-Crafts Acylation | Not specified | High conversion and selectivity | researchgate.net |
| Zirconia (ZrO2) | Methyl 2-furoate, Acetic Acid | Cross-Ketonization (gas-phase) | 350°C, continuous flow | Yields vary with conditions | researchgate.net |
Reactivity of the Carboxylic Acid Group
The carboxylic acid group in this compound is a primary site for chemical modification, readily undergoing reactions such as esterification and amide formation. These transformations are fundamental to altering the compound's physical and chemical properties.
Esterification Reactions to Alkyl Esters
The conversion of this compound to its corresponding alkyl esters is a common and important transformation. One of the most established methods for this is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. savemyexams.comsparkl.me This equilibrium-driven process typically utilizes an excess of the alcohol to shift the equilibrium towards the formation of the ester. savemyexams.com Common acid catalysts for this reaction include sulfuric acid (H₂SO₄) and tosic acid (TsOH). savemyexams.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. savemyexams.com
A specific study has reported the synthesis of various alkyl esters of 5-acetyl-2-furancarboxylic acid. The reaction conditions and yields for the formation of methyl, ethyl, n-propyl, and i-propyl esters are detailed in the table below.
Table 1: Synthesis of Alkyl Esters of this compound
| Alkyl Group (R) | Alcohol Used | Catalyst | Yield (%) |
|---|---|---|---|
| Methyl (Me) | Methanol | Fe(acac)₃ | 45 |
| Ethyl (Et) | Ethanol | Fe(acac)₃ | 55 |
| n-Propyl (n-Pr) | n-Propanol | Fe(acac)₃ | 65 |
| i-Propyl (i-Pr) | Isopropanol | Fe(acac)₃ | 95 |
Data sourced from a study on the synthesis of alkyl esters of 5-acetyl-2-furancarboxylic acid.
Amide Formation and Related Condensation Reactions
The carboxylic acid functionality of this compound can also be converted into amides through condensation reactions with primary or secondary amines. libretexts.org A direct reaction between the carboxylic acid and an amine is often slow and requires high temperatures due to the formation of a stable ammonium carboxylate salt. masterorganicchemistry.com To facilitate amide bond formation under milder conditions, several strategies are employed.
One common approach is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com The resulting 5-acetylfuran-2-carbonyl chloride is then highly susceptible to nucleophilic attack by an amine to form the corresponding amide. libretexts.org
Alternatively, coupling agents can be used to promote the direct condensation of the carboxylic acid and amine. libretexts.orgmasterorganicchemistry.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. masterorganicchemistry.com These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to yield the amide. masterorganicchemistry.com The choice of amine can range from simple alkylamines to more complex structures, allowing for the synthesis of a diverse array of amides. The reaction can also be catalyzed by species like titanium tetrachloride (TiCl₄), which facilitates the direct condensation of carboxylic acids and amines. nih.gov
Reactivity of the Furan Ring System
The furan ring in this compound, while aromatic, exhibits a distinct reactivity profile compared to benzene (B151609), participating in electrophilic substitution, and under certain conditions, cycloaddition reactions.
Electrophilic Aromatic Substitution Patterns on the Furan Nucleus
The furan ring is generally more reactive towards electrophiles than benzene. Electrophilic substitution on furan preferentially occurs at the C2 and C5 positions, as the cationic intermediate (the sigma complex) is better stabilized by resonance. chemrxiv.org In this compound, the C2 and C5 positions are already substituted. Therefore, electrophilic attack would be directed to the C3 or C4 positions.
The directing effects of the existing substituents must be considered. The carboxylic acid group (-COOH) and the acetyl group (-COCH₃) are both electron-withdrawing and act as deactivating groups, making electrophilic substitution more difficult compared to unsubstituted furan. Both groups direct incoming electrophiles to the meta position. In this case, the C4 position is meta to the carboxylic acid at C2, and the C3 position is meta to the acetyl group at C5. The combined deactivating nature of these two groups suggests that forcing conditions would be required for electrophilic substitution to occur.
Nucleophilic Additions and Ring Opening Considerations
Direct nucleophilic aromatic substitution on the furan ring is generally not favored due to the electron-rich nature of the aromatic system. bham.ac.uk However, the presence of strong electron-withdrawing groups, such as the acetyl and carboxylic acid groups in this compound, can increase the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. bham.ac.uk Nucleophilic attack, if it were to occur, would likely happen at the positions ortho or para to the electron-withdrawing groups.
Under certain conditions, particularly with strong nucleophiles or under harsh reaction conditions, the furan ring can undergo ring-opening reactions. mdpi.com For instance, the polymerization of furfuryl alcohol can involve ring-opening side reactions. mdpi.com In the context of this compound, strong bases or nucleophiles could potentially lead to cleavage of the furan ring, resulting in the formation of acyclic products. The stability of the furan ring in this compound is a balance between its inherent aromaticity and the electronic effects of its substituents.
Diels-Alder Cycloaddition Reactions of Furan Dienes
The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. rsc.orgnih.gov This reactivity allows for the construction of oxabicyclic systems. nih.gov The utility of furan as a diene is well-established, though its reactivity is influenced by the electronic nature of its substituents. rsc.orgnih.gov
Electron-withdrawing groups on the furan ring, such as the acetyl and carboxylic acid groups in this compound, generally decrease the reactivity of the furan as a diene in normal-electron-demand Diels-Alder reactions. nih.gov However, studies have shown that even electron-poor furans, including furoic acids and their derivatives, can participate in Diels-Alder reactions, particularly with reactive dienophiles like maleimides. rsc.orgnih.govresearchgate.net The reaction of 2-furoic acids with maleimides has been shown to be enhanced in aqueous media. nih.govresearchgate.net Therefore, this compound is expected to undergo Diels-Alder cycloadditions with suitable dienophiles, providing a pathway to complex polycyclic structures. The reaction would likely require elevated temperatures or the use of highly reactive dienophiles. nih.gov
Reactivity of the Acetyl Group
The acetyl group at the 5-position of the furan ring is a key site for chemical transformations, offering pathways to further functionalization through oxidation and reduction reactions.
Oxidation Reactions of the Acetyl Moiety
Oxidation of the acetyl group in this compound to a second carboxylic acid group would yield the highly valuable monomer precursor, 2,5-furandicarboxylic acid (FDCA). However, this transformation is not without its challenges.
The direct oxidation of an acetyl group to a carboxylic acid moiety on a furan ring presents significant hurdles. The furan ring itself is susceptible to oxidation, which can lead to ring-opening and the formation of undesired byproducts. researchgate.net In the vapor-phase catalytic oxidation of furan and its derivatives, maleic acid is often the main product, indicating cleavage of the furan ring. researchgate.net
Furthermore, the acetyl group's methyl carbon is less activated towards oxidation compared to, for example, the formyl proton of an aldehyde. Standard oxidation methods may not be sufficiently selective to target the acetyl group without affecting the sensitive furan ring.
A significant competing pathway during the oxidation of acetylfurans is radical addition to the furan ring. The furan ring can act as a radical scavenger, leading to a variety of side reactions. rsc.org Studies on the oxidation of related furan derivatives have shown that radical species can add to the furan ring, leading to the formation of oligomeric or polymeric materials, often referred to as humins. researchgate.net This is a particular challenge in processes aiming for high yields of specific oxidized products. The oxidation of furan compounds can generate highly polar ring-opened products that can further react with the starting material to form dimers and higher polymers. researchgate.net
Reduction Strategies for the Carbonyl Functionality
The carbonyl group of the acetyl moiety can be reduced to a secondary alcohol, providing a route to other functionalized furan derivatives. The choice of reducing agent is critical to achieve selectivity, especially in the presence of the carboxylic acid group.
A primary consideration in the reduction of this compound is the chemoselective reduction of the ketone while leaving the carboxylic acid intact. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally not suitable for this purpose as they will readily reduce both carboxylic acids and ketones to the corresponding alcohols. chemistrysteps.comlibretexts.org
A more viable strategy involves the use of milder reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common laboratory reagent that is known to reduce ketones and aldehydes but is generally ineffective for the reduction of carboxylic acids under standard conditions. chemistrysteps.comlibretexts.org This difference in reactivity provides a potential pathway for the selective reduction of the acetyl group in this compound to a 1-(furan-5-yl)ethanol moiety, while the carboxylic acid at the 2-position remains unchanged. The lower reactivity of NaBH₄ towards carboxylic acids is attributed to the formation of the carboxylate anion, which is less electrophilic. chemistrysteps.com
Catalytic hydrogenation represents another important reduction strategy. The choice of catalyst and reaction conditions can influence the selectivity of the reduction. For instance, palladium-based catalysts are often used for the hydrogenation of the furan ring itself. researchgate.net However, other catalytic systems can be tailored for the reduction of carbonyl functionalities. The selective hydrogenation of the acetyl group in the presence of a carboxylic acid would require careful optimization of the catalyst, solvent, and reaction parameters to avoid reduction of the furan ring or the carboxylic acid.
Below is a table summarizing the expected reactivity of common reducing agents with the functional groups present in this compound:
| Reducing Agent | Acetyl Group (Ketone) | Carboxylic Acid Group | Furan Ring |
| Lithium Aluminum Hydride (LiAlH₄) | Reduction to secondary alcohol | Reduction to primary alcohol | Generally stable |
| Sodium Borohydride (NaBH₄) | Reduction to secondary alcohol | Generally unreactive | Generally stable |
| Catalytic Hydrogenation (e.g., H₂/Pd) | Possible reduction | Possible reduction | Prone to reduction |
Chemical Transformations and Reaction Mechanisms
Condensation Reactions Involving the Acetyl Group
The acetyl group of 5-acetylfuran-2-carboxylic acid features a reactive carbonyl center and acidic α-protons on its methyl group, making it a prime candidate for various condensation reactions. These reactions are fundamental in organic synthesis for forming new carbon-carbon bonds. wikipedia.orgsigmaaldrich.com The primary mechanisms involve the reaction of the acetyl group, acting as a ketone, with either active hydrogen compounds or other carbonyl compounds, typically under basic or acidic catalysis, followed by a dehydration step. wikipedia.org
One of the most significant condensation reactions involving the acetyl group is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation. wikipedia.orgfiveable.me In this reaction, this compound (or its ester derivative to prevent interference from the acidic proton of the carboxyl group) reacts with an aromatic aldehyde that lacks α-hydrogens. wikipedia.org The reaction is typically catalyzed by a base, such as aqueous sodium hydroxide (B78521) or potassium hydroxide, in an alcohol solvent. nih.gov
The mechanism proceeds via the formation of an enolate from the acetyl group, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration to yield a thermodynamically stable α,β-unsaturated ketone, known as a chalcone (B49325). fiveable.me These furan-containing chalcones are valuable intermediates for synthesizing various heterocyclic compounds. researchgate.net
The synthesis of new chalcones from 2-acetyl-5-methylfuran (B71968) with various aromatic aldehydes has been demonstrated, following the aldol condensation pathway. researchgate.net A similar reactivity is expected for this compound.
Table 1: Examples of Claisen-Schmidt Condensation for the Synthesis of Chalcone Derivatives Note: This table is based on the reactivity of similar acetyl-furan compounds.
| Reactant 1 | Reactant 2 (Aromatic Aldehyde) | Catalyst/Solvent | Product Type |
| 2-Acetylfuran (B1664036) | Benzaldehyde | KOH / Methanol | (E)-1-(Furan-2-yl)-3-phenylprop-2-en-1-one |
| 2-Acetylfuran | 4-Nitrobenzaldehyde | KOH / Methanol | (E)-1-(Furan-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one |
| 2-Acetylfuran | 4-Chlorobenzaldehyde | KOH / Methanol | (E)-3-(4-Chlorophenyl)-1-(furan-2-yl)prop-2-en-1-one |
| 2-Acetyl-5-methylfuran | Various aromatic aldehydes | Aldol Condensation Conditions | 2-acetyl-5-methylfuran derivatives |
This interactive table showcases typical reactants and conditions for synthesizing chalcones from acetylfurans. nih.govresearchgate.net
The acetyl group of this compound can also participate in Knoevenagel condensations. wikipedia.org This reaction involves the condensation of a carbonyl compound (the acetyl group) with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z'). wikipedia.orgsigmaaldrich.com Common active methylene compounds include malonic acid, ethyl acetoacetate, and malononitrile. wikipedia.org
The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or diethylamine. sphinxsai.comdamascusuniversity.edu.sy The base facilitates the deprotonation of the active methylene compound, creating a potent nucleophile that attacks the acetyl carbonyl group. A subsequent dehydration step produces a stable α,β-unsaturated product. wikipedia.org When malonic acid is used in the presence of pyridine, the reaction is known as the Doebner modification, which often results in concomitant decarboxylation. wikipedia.orgorganic-chemistry.org
The chalcones derived from the Claisen-Schmidt condensation of this compound are versatile precursors for the synthesis of various nitrogen-containing heterocycles, most notably pyrazoles. nih.gov Pyrazoles are typically prepared by the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648). youtube.com In this context, the α,β-unsaturated ketone system of the chalcone functions as a 1,3-dicarbonyl equivalent.
The synthesis involves the condensation reaction of the chalcone with hydrazine hydrate, often in a solvent like ethanol (B145695) with a catalytic amount of acetic acid. The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular cyclization and dehydration to form a pyrazoline intermediate. This intermediate can then be oxidized to the aromatic pyrazole (B372694) ring system. The use of substituted hydrazines allows for the synthesis of N-substituted pyrazoles. nih.gov
Table 2: Synthesis of Pyrazole Derivatives from Chalcone Precursors
| Chalcone Precursor | Reagent | Solvent/Catalyst | Product |
| 3-(4-Dimethylamino-phenyl)-N-phenyl-acrylamide | Hydrazine Hydrate (99%) | Ethanol / Acetic Acid | 1-[5-(4-Dimethylamino-phenyl)-3-phenylamino-4, 5-dihydro-1H-pyrazol-1-yl]-ethanone |
| (E)-1-(Furan-2-yl)-3-arylprop-2-en-1-one | Hydrazine Hydrate | Ethanol | 5-Furan-2-yl-3-aryl-4,5-dihydro-1H-pyrazole |
This interactive table illustrates the conversion of chalcones to pyrazoline/pyrazole derivatives.
Structural Characterization and Spectroscopic Analysis
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms (protons) in a molecule. The ¹H NMR spectrum of a related compound, 2-acetylfuran (B1664036), shows characteristic signals for the furan (B31954) ring protons and the acetyl group protons. chemicalbook.com For 5-Acetylfuran-2-carboxylic acid, the protons on the furan ring are expected to appear as doublets in the aromatic region of the spectrum, typically between 6.0 and 8.0 ppm. The methyl protons of the acetyl group would appear as a sharp singlet, typically in the range of 2.0-2.5 ppm. libretexts.org The acidic proton of the carboxylic acid group is highly deshielded and appears as a broad singlet at a downfield chemical shift, often between 10 and 12 ppm. libretexts.org The integration of these signals provides the ratio of the number of protons of each type.
A detailed analysis of the ¹H NMR spectrum of a similar compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, reveals signals for the furan protons at approximately 7.37 and 7.44 ppm, and the acidic proton as a broad singlet at 13.35 ppm. mdpi.com For this compound, the expected chemical shifts are presented in the table below.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Furan H-3 | ~7.2-7.4 | d |
| Furan H-4 | ~7.0-7.2 | d |
| Acetyl CH₃ | ~2.4 | s |
| Carboxylic Acid OH | ~10-13 | br s |
d = doublet, s = singlet, br s = broad singlet
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. oregonstate.edu
For this compound, the carbonyl carbons of the acetyl and carboxylic acid groups are expected to resonate at the downfield end of the spectrum, typically in the range of 160-190 ppm. oregonstate.edu The carbons of the furan ring, being part of an aromatic system, will appear in the region of 110-160 ppm. libretexts.org The methyl carbon of the acetyl group will be found at the most upfield position, typically around 20-30 ppm. libretexts.org
The ¹³C NMR spectrum of a related compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, shows the carboxylic acid carbon at 159.52 ppm and the furan ring carbons between 112.08 and 154.21 ppm. mdpi.com Based on data from similar furan derivatives, the predicted ¹³C NMR chemical shifts for this compound are summarized in the table below.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid C=O | ~160-165 |
| Acetyl C=O | ~185-190 |
| Furan C-2 | ~150-155 |
| Furan C-5 | ~145-150 |
| Furan C-3 | ~120-125 |
| Furan C-4 | ~115-120 |
| Acetyl CH₃ | ~25-30 |
While this compound itself is achiral and does not exhibit stereoisomerism, specialized NMR techniques can be employed for more complex derivatives or in studies where its interaction with chiral environments is investigated. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of atoms, which is crucial for determining stereochemistry in more complex molecules. Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons and carbons, aiding in the unambiguous assignment of all ¹H and ¹³C signals. rsc.org These techniques are particularly useful in confirming the connectivity and substitution pattern of the furan ring.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
In the IR spectrum of this compound, the most prominent absorptions are expected to be from the carbonyl groups. The C=O stretching vibration of the carboxylic acid typically appears as a strong, broad band in the region of 1690-1760 cm⁻¹. vscht.cz The acetyl group's C=O stretch is also expected in this region, often around 1680-1700 cm⁻¹. The broadness of the carboxylic acid O-H stretch, which typically appears between 2500 and 3300 cm⁻¹, is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. libretexts.org The C-O stretching of the furan ring and the carboxylic acid will also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibrations of the furan ring are typically strong in the Raman spectrum, appearing in the 1500-1650 cm⁻¹ region. ias.ac.in The carbonyl stretching vibrations are also observable, though they are often weaker than in the IR spectrum. Raman spectroscopy is particularly useful for studying aqueous solutions of carboxylic acids, providing insights into dimerization and hydration. rsc.org
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid O-H | Stretch, broad | 2500-3300 |
| Carboxylic Acid C=O | Stretch | 1690-1760 |
| Acetyl C=O | Stretch | 1680-1700 |
| Furan Ring C=C | Stretch | 1500-1650 |
| Carboxylic Acid C-O | Stretch | 1210-1320 |
| Furan Ring C-O-C | Stretch | 1000-1300 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. For this compound (molecular weight: 154.12 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 154.
The fragmentation of carboxylic acids in the mass spectrometer often involves characteristic losses. libretexts.org Common fragmentation pathways for this compound would include the loss of a hydroxyl radical (•OH, mass 17) to give a peak at m/z 137, and the loss of a carboxyl group (•COOH, mass 45) to give a peak at m/z 109. libretexts.org Another significant fragmentation would be the loss of the acetyl group (CH₃CO•, mass 43), resulting in a fragment at m/z 111. The fragmentation of the furan ring itself can also lead to a series of smaller fragments. Analysis of the fragmentation pattern of related furan compounds can provide further confirmation of the structure. nih.gov
Table 4: Expected Mass Spectrometry Fragments for this compound
| m/z | Identity of Fragment |
|---|---|
| 154 | [M]⁺ |
| 139 | [M - CH₃]⁺ |
| 137 | [M - OH]⁺ |
| 111 | [M - CH₃CO]⁺ |
| 109 | [M - COOH]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.
Carboxylic acids without additional conjugation typically absorb at around 210 nm, which is often too low for practical use. libretexts.org However, the furan ring and the acetyl group in this compound create a conjugated system. The π → π* transitions within this conjugated system are expected to result in absorption at a longer wavelength, likely in the range of 250-300 nm. The n → π* transition of the carbonyl groups, which is typically weaker, may also be observed. For comparison, 2,5-furandicarboxylic acid shows a UV/Vis spectrum with a maximum absorption. nist.gov The exact λ_max for this compound would provide information about the extent of electronic delocalization in the molecule.
X-ray Crystallography for Solid-State Structure Determination (for derivatives)
Detailed research findings from single-crystal X-ray diffraction studies on derivatives of this compound are crucial for unequivocally determining their three-dimensional molecular architecture in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.
However, a comprehensive search of available scientific literature and crystallographic databases did not yield specific X-ray crystallography data for derivatives of this compound. While studies on related furan and benzofuran (B130515) derivatives exist, including those of 5-nitro-furan-2-carboxylic acid, no publicly accessible crystallographic information was found for compounds directly derived from this compound.
The absence of this data prevents the creation of detailed data tables for unit cell parameters, selected bond lengths and angles, and hydrogen bond geometries for any derivative of this compound. Such tables would typically be populated with the following information:
Table 1: Example of Crystal Data and Structure Refinement Parameters.
| Parameter | Value |
|---|---|
| Empirical formula | - |
| Formula weight | - |
| Temperature (K) | - |
| Wavelength (Å) | - |
| Crystal system | - |
| Space group | - |
| Unit cell dimensions | a = - Å, α = - ° |
| b = - Å, β = - ° | |
| c = - Å, γ = - ° | |
| Volume (ų) | - |
| Z | - |
| Density (calculated) (Mg/m³) | - |
| Absorption coefficient (mm⁻¹) | - |
| F(000) | - |
| Crystal size (mm³) | - |
| Theta range for data collection (°) | - |
| Index ranges | - |
| Reflections collected | - |
| Independent reflections | - |
| Completeness to theta = -° (%) | - |
| Absorption correction | - |
| Max. and min. transmission | - |
| Refinement method | - |
| Data / restraints / parameters | - |
| Goodness-of-fit on F² | - |
| Final R indices [I>2sigma(I)] | - |
| R indices (all data) | - |
Table 2: Example of Selected Bond Lengths (Å) and Angles (°).
| Bond/Angle | Length/Degree |
|---|---|
| C1-O1 | - |
| C2-C3 | - |
| C4=O2 | - |
| O1-C1-C2 | - |
Table 3: Example of Hydrogen Bond Geometry (Å, °).
| D-H···A | d(D-H) | d(H···A) | d(D···A) | <(DHA) |
|---|
Should crystallographic studies on derivatives of this compound be published in the future, this section will be updated to include the relevant detailed findings and data tables.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical behavior. These methods allow for a detailed examination of molecular orbitals and electron density.
Density Functional Theory (DFT) has become a primary method for studying the electronic structure and reactivity of organic molecules. DFT calculations can determine how the arrangement of functional groups—in this case, the acetyl and carboxylic acid groups on the furan (B31954) ring—influences the molecule's stability and reaction preferences.
For furan derivatives, DFT studies are instrumental in predicting reactivity and selectivity. For instance, in a study on 3-acetamido-5-acetylfuran (B13792600) (3A5AF), a compound structurally related to 5-acetylfuran-2-carboxylic acid, DFT calculations were used to understand its unique reactivity under oxidation conditions. oup.com The study revealed that while similar benzene (B151609) or acetylfuran compounds are typically oxidized to carboxylic acids, 3A5AF resists this transformation. oup.com DFT calculations indicated that the presence and nature of substituents significantly alter the electronic properties and, consequently, the reaction outcomes. oup.com
Similarly, DFT studies on 5-acetamidofuran-2-carboxylic acid, another analogue, have been used to predict the transition states of key reactions, such as acetylation. These calculations help in understanding how the furan ring's electron density and the nature of its substituents dictate the molecule's interaction with reagents, thereby controlling reaction selectivity. The reactivity of carboxylic acid derivatives, in general, is influenced by the electron-donating or withdrawing nature of the acyl group, which stabilizes the partial positive charge on the carbonyl carbon and affects its electrophilicity. libretexts.org
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and symmetries of these orbitals can predict the feasibility and pathway of a reaction.
While FMO theory is a powerful predictive tool, studies on various carboxylic acids have shown that relying solely on the HOMO may be insufficient to describe some reactions, such as acid-base behavior. nih.gov Research has introduced the concept of "frontier effective-for-reaction MOs" (FERMOs), which provides a more accurate correlation with properties like pKa by identifying the specific molecular orbital that drives the reaction, which may not always be the HOMO. nih.gov
In the context of furan derivatives, FMO principles are applied to understand reaction mechanisms. For example, in the oxidation of the related compound 3-acetamido-5-acetylfuran, DFT calculations showed that the introduction of a strongly electron-withdrawing group could decrease the orbital interaction, thereby altering the reaction's activation energy and pathway. oup.com This highlights how FMO analysis, combined with DFT, can be used to predict how modifications to the molecular structure will influence the desired reaction pathway. oup.com
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling allows for the step-by-step investigation of a chemical reaction, mapping out the entire mechanistic pathway from reactants to products. This includes identifying short-lived intermediates and high-energy transition states.
A critical aspect of mechanistic studies is the identification of the transition state—the highest energy point on the reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. nih.gov
Computational models can precisely calculate the geometries of transition states and their corresponding activation energies. A study on the oxidation of 3-acetamido-5-acetylfuran (3A5AF) provides a clear example of this application. DFT calculations were used to determine the activation energies for different potential oxidation pathways, explaining why the compound is resistant to forming a carboxylic acid. oup.com The study calculated the activation energy for the radical addition of ·OOH to 3A5AF and compared it to analogues, demonstrating how substituents alter this energy barrier. oup.com
Table 1: Calculated Activation Energies (Ea) for ·OOH Radical Addition to Furan Derivatives
| Compound | Substituent at Position 3 | Activation Energy (kJ mol⁻¹) |
|---|---|---|
| 3-Acetamido-5-acetylfuran (3A5AF) | –NHCOCH₃ | 24 oup.com |
| Protonated 3A5AF | –NH₃⁺ | 38 oup.com |
Source: Data from a computational study on the reactivity of 3-acetamido-5-acetylfuran. oup.com
These calculations show that the acetamido group in 3A5AF significantly lowers the activation energy for radical addition compared to unsubstituted acetylfuran, redirecting the reaction away from the pathway that would form a carboxylic acid. oup.com
By calculating the energy of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. nih.gov This profile, often visualized as a potential energy surface, provides a comprehensive map of the reaction, showing the most likely pathway as the one with the lowest energy barriers. nih.govnih.gov
For example, computational studies on the thermal decomposition of furan derivatives like 5-methyl-2-ethylfuran have mapped out detailed potential energy surfaces for various reaction channels, including H-transfer and H-addition reactions. nih.gov These energy profiles reveal the competition between different reaction pathways. For instance, in the H-addition reactions on the furan ring, the subsequent bond-breaking steps and their energy barriers determine the final product distribution. nih.gov Similarly, the investigation into the oxidation of 3A5AF involved mapping potential pathways for Baeyer–Villiger oxidation, which showed a high activation energy, making that route unfavorable. oup.com Such energy profile determinations are crucial for understanding and predicting the outcomes of complex reactions involving substituted furans like this compound.
Prediction of Acidity and Other Physico-chemical Parameters (excluding specific values)
Computational methods can predict various physico-chemical properties without the need for laboratory experiments. For this compound, a key parameter of interest is its acidity (pKa).
The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion) after donating a proton. researchgate.net Computational models evaluate this stability. The electron-withdrawing or electron-donating nature of substituents on the molecule can significantly influence acidity through inductive and resonance effects. researchgate.net For this compound, both the furan ring and the acetyl group affect the stability of the carboxylate anion.
Quantitative Structure-Activity Relationship (QSAR) models, often built using descriptors derived from quantum chemical calculations, can be developed to predict the pKa of a series of related compounds. researchgate.net For instance, a study on thiazolidine-4-carboxylic acid derivatives successfully used descriptors calculated via ab initio methods to create a predictive model for their acidity constants. researchgate.net This same methodology could be applied to a series of substituted furan-2-carboxylic acids to predict how different groups at the 5-position would modulate the acidity. Furthermore, computational studies on furan tetracarboxylic acid have utilized ΔpKa calculations to understand and predict salt formation, demonstrating the utility of these methods in complex acid-base systems. nih.gov
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique allows for the exploration of the conformational landscape of a molecule, revealing its flexibility and the different shapes it can adopt in various environments. For this compound, MD simulations can provide a deeper understanding of its structural dynamics and how it interacts with its surroundings.
While specific molecular dynamics simulation studies on this compound are not extensively documented in publicly available literature, the principles of MD can be applied to understand its likely behavior. Such simulations would typically involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between atoms to predict their motion. The resulting trajectories can be analyzed to determine various properties, including stable conformations, vibrational motions, and the formation of intermolecular interactions like hydrogen bonds. researchgate.net
Conformational analysis of this compound focuses on the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary sources of conformational flexibility in this molecule are the rotation of the carboxylic acid group and the acetyl group relative to the furan ring.
Theoretical studies on structurally related molecules, such as 2-furoic acid, have shown that the carboxylic group can exist in different orientations with respect to the furan ring. researchgate.net Similarly, the acetyl group in other aromatic ketones has been shown to have stable conformations. researchgate.net For this compound, the key torsional angles determining its conformation are:
The dihedral angle involving the furan ring and the carboxylic acid group.
The dihedral angle involving the furan ring and the acetyl group.
Quantum-chemical calculations on similar benzofuran (B130515) derivatives have identified stable conformers based on the orientation of these groups. researchgate.net For instance, the carbonyl group of the acetyl substituent can be oriented in a cis or trans position relative to the furan ring's oxygen atom. The carboxyl group is generally expected to be coplanar with the aromatic ring to maximize conjugation. researchgate.net
The relative energies of these conformers can be calculated to determine their populations at equilibrium. The presence of different conformers can have significant implications for the molecule's chemical reactivity and its ability to bind to biological targets.
Table 1: Plausible Conformers of this compound Based on Theoretical Analysis of Related Structures
| Conformer | Orientation of Carboxylic Group | Orientation of Acetyl Group | Relative Energy (kcal/mol) |
| 1 | Planar with furan ring | cis to furan oxygen | (Not available) |
| 2 | Planar with furan ring | trans to furan oxygen | (Not available) |
Note: The relative energies are not available from specific studies on this compound and would require dedicated computational investigation.
In Silico Docking Simulations for Ligand-Target Interactions (for derivatives)
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein.
A study on a series of 5-acetyl-2-aryl-6-hydroxybenzo[b]furans, which are derivatives containing the 5-acetylfuran moiety, has utilized molecular docking to investigate their interactions with enzymes linked to type 2 diabetes. nih.gov The primary targets in this study were α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). nih.gov
The initial step in these docking studies involves generating the 3D structure of the ligand and preparing the protein structure, which is often obtained from a protein data bank. nih.govfrontiersin.org The ligands are then placed into the active site of the protein, and a scoring function is used to estimate the binding affinity.
In the case of the 5-acetyl-2-aryl-6-hydroxybenzo[b]furan derivatives, molecular docking simulations were performed to understand their inhibitory activity against α-glucosidase and PTP1B. nih.gov The results of these simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the enzyme. These interactions are crucial for the stability of the ligand-protein complex and the biological activity of the compound.
For example, the docking studies on these derivatives helped to rationalize their observed inhibitory concentrations (IC₅₀ values) against the target enzymes. The insights gained from such simulations are valuable for the structure-based design of more potent and selective inhibitors.
Table 2: Molecular Docking Targets for Derivatives of this compound
| Derivative Class | Biological Target | Therapeutic Area | Key Findings from Docking |
| 5-acetyl-2-aryl-6-hydroxybenzo[b]furans | α-Glucosidase | Type 2 Diabetes | Investigation of interactions in the enzyme's active site to explain inhibitory activity. nih.gov |
| 5-acetyl-2-aryl-6-hydroxybenzo[b]furans | Protein Tyrosine Phosphatase 1B (PTP1B) | Type 2 Diabetes | Elucidation of binding modes to understand the structural basis for inhibition. nih.gov |
| 5-acetyl-2-aryl-6-hydroxybenzo[b]furans | Cyclooxygenase-2 (COX-2) | Inflammation | Correlation of docking scores with in vitro inhibitory activity. nih.gov |
These computational studies highlight the importance of the furan scaffold in designing molecules that can interact with specific biological targets. The combination of a furan ring with various substituents allows for the fine-tuning of the electronic and steric properties of the molecule, which in turn influences its binding affinity and selectivity.
Synthesis and Investigation of Functionalized Derivatives and Analogues
Esters of 5-Acetylfuran-2-carboxylic Acid
The carboxylic acid group is a prime target for esterification, a fundamental reaction in organic synthesis that converts carboxylic acids into esters. This transformation is not only crucial for creating new molecular entities but also for protecting the carboxylic acid group during subsequent reactions.
The synthesis of alkyl esters of this compound has been achieved through various methods. One notable approach involves the direct reaction of 2-acetylfuran (B1664036) with carbon tetrachloride and an aliphatic alcohol in the presence of iron-containing catalysts. This method bypasses the need to start with the carboxylic acid itself, instead functionalizing the more accessible 2-acetylfuran. The reaction proceeds through the formation of a trichloromethyl intermediate which then undergoes alcoholysis to yield the corresponding alkyl ester. Yields for this process can range from 45% to 95% depending on the specific alcohol and reaction conditions used.
Another established route
Modified Furan (B31954) Ring Systems with Acetyl and Carboxylic Acid Substituents
Synthesis of Biologically Relevant Furan Derivatives (excluding clinical applications)
The furan nucleus, particularly when functionalized with carboxylic acid and acetyl groups, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. Researchers have explored the modification of this core structure to develop derivatives with potential applications in various fields of medicinal chemistry, focusing on their in vitro properties and mechanisms of action.
The furan-2-carboxylic acid framework has been extensively used to develop novel antimicrobial agents. By modifying the core structure, typically through the formation of amides, hydrazones, or by introducing various substituents onto the furan ring, researchers have synthesized compounds with significant in vitro activity against a range of bacterial and fungal pathogens. nih.govmdpi.comnih.gov
One common synthetic strategy involves converting furan-2-carboxylic acid into its more reactive acid chloride, which is then reacted with various amines or hydrazines to produce amide or hydrazide derivatives. mdpi.comnih.gov For instance, a series of 4-(5-aryl-2-furoyl)morpholines were synthesized by first preparing 5-arylfuran-2-carboxylic acids via the reaction of furan-2-carboxylic acid with diazonium salts. These were subsequently converted to acyl chlorides and reacted with morpholine. nih.gov Similarly, amide derivatives of benzodifuran-2-carboxylic acid have been prepared and screened for their antimicrobial properties. mdpi.com
Another approach involves the synthesis of hydrazide-hydrazones. In one study, fifteen hydrazide-hydrazones of phenylacetic acid were synthesized using microwave-assisted methods and evaluated for their antimicrobial potential against numerous Gram-positive and Gram-negative bacteria, as well as several Candida species. researchgate.net Carbamothioyl-furan-2-carboxamide derivatives have also been synthesized and show notable anti-fungal and anti-bacterial activity, which is attributed to the lipophilicity conferred by the aromatic moieties. nih.gov
The introduction of different functional groups has been shown to modulate antimicrobial efficacy. For example, 5-nitrofuran derivatives have demonstrated potent antibacterial activity. eurekaselect.comnih.gov The synthesis of novel derivatives often involves late-stage functionalization, such as hydroxylation, methylation, and azidination, to modify the core structure and enhance biological activity. eurekaselect.comslideshare.net Arylfuran derivatives have also been found to possess a broad spectrum of action against both Gram-positive and Gram-negative bacteria. wikipedia.org
The table below summarizes the in vitro antimicrobial activity of selected furan-2-carboxylic acid derivatives.
| Derivative Class | Target Microorganisms | Key Findings / Activity | Reference |
|---|---|---|---|
| Carbamothioyl-furan-2-carboxamides | Bacterial and Fungal Strains | Derivatives with 2,4-dinitrophenyl showed significant inhibition (Inhibition Zones: 9–17 mm; MICs: 150.7–295 μg/mL). More potent against fungal strains than bacterial strains. | nih.gov |
| 5-Nitrofuran Derivatives | S. aureus, E. coli, C. albicans, H. pylori | Late-stage functionalization (hydroxylation, methylation) yielded compounds with activity superior to the parent drug in some cases. | eurekaselect.comslideshare.net |
| Benzodifuran-2-carboxylic Acid Amides | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans | Various amide derivatives were synthesized and screened, showing a range of antimicrobial activities. | mdpi.com |
| 4-(5-Aryl-2-furoyl)morpholines | C. neoformans ATCC 208821 | Several synthesized compounds showed high activity against the tested fungal strain. | nih.gov |
| 3-Aryl-3-(furan-2-yl)propanoic Acids | Candida albicans, Escherichia coli, Staphylococcus aureus | Demonstrated good antimicrobial activity against C. albicans at a concentration of 64 µg/mL and also suppressed bacterial growth. | nih.gov |
Derivatives of furan-2-carboxylic acid have been investigated as inhibitors of various enzymes, playing a role in the exploration of new therapeutic targets. The structural modifications of the furan core are designed to achieve specific interactions with the active sites of these enzymes.
Lipoxygenase (LOX) Inhibitors: Natural and synthetic 2-arylbenzo[b]furan derivatives have been identified as potent inhibitors of human lipoxygenases (LOXs). ru.nl In one study, moracin C, an arylbenzo[b]furan, was found to be the most potent LOX inhibitor, acting competitively. These compounds are being explored for their potential in managing inflammatory processes. ru.nl
NRH:Quinone Oxidoreductase 2 (NQO2) Inhibitors: Non-symmetrical furan amidines have been reported as potent inhibitors of the enzyme NQO2. drugbank.com Research has involved synthesizing analogues where the furan ring is replaced by other heterocycles (like oxazole (B20620) or thiophene) and the amidine group is modified. While many analogues showed lower activity than the lead furan amidine, an oxazole-amidine derivative demonstrated significant activity against Plasmodium falciparum. drugbank.com
Tubulin Polymerization Inhibitors: Furan-based derivatives have been designed as potential anticancer agents that target tubulin. nih.govnih.gov For example, certain furan-2-carboxamide derivatives and N-phenyl triazinones were shown to disrupt the cell cycle in the G2/M phase and inhibit tubulin polymerization, a mechanism similar to that of some established chemotherapy drugs. nih.gov
Other Enzyme Targets: Furan derivatives have also been explored as inhibitors for other enzymes. Extended aromatic furan diamidines were found to inhibit an endo/exonuclease from Pneumocystis carinii. researchgate.net Additionally, a tetrasubstituted furan derivative was identified as a small-molecule inhibitor of Oncostatin M (OSM) signaling, a pathway implicated in certain cancers. slideshare.net
The table below presents a summary of furan derivatives investigated as enzyme inhibitors.
| Derivative Class | Target Enzyme | Inhibitory Activity / Key Findings | Reference |
|---|---|---|---|
| 2-Arylbenzo[b]furans | Human Lipoxygenases (LOXs) | Identified as potent, competitive inhibitors of LOXs. Moracin C was the most active compound studied. | ru.nl |
| Furan Amidines | NRH:Quinone Oxidoreductase 2 (NQO2) | Non-symmetrical furan amidines are potent inhibitors. An oxazole-amidine analogue showed an IC₅₀ value of 0.3 μM against P. falciparum. | drugbank.com |
| Pyridine carbohydrazide (B1668358) and N-phenyl triazinone (Furan-based) | Tubulin | Compounds significantly suppressed tubulin polymerization and induced apoptosis in cancer cell lines. | nih.gov |
| 2-Aroyl Benzofuran-Based Hydroxamic Acids | Tubulin | Several derivatives showed excellent antiproliferative activity (IC₅₀ values at nanomolar levels) by inhibiting tubulin assembly. | nih.gov |
| Tetrasubstituted Furan | Oncostatin M (OSM) Signaling Pathway | An optimized derivative, SMI-10B13, showed a binding affinity (KD) of 6.6 μM, inhibiting the OSM pathway. | slideshare.net |
The furan ring is a core component of furosemide (B1674285), a potent loop diuretic. This has inspired research into novel furan-based compounds with potential diuretic properties, focusing on their synthesis and structure-activity relationships (SAR). researchgate.net Mechanistic research in this area, outside of direct clinical applications, often involves the synthesis of analogues to understand how structural changes affect diuretic and natriuretic (sodium excretion) activity.
One study focused on the synthesis of 5-(3,3-N,S-substituted-2-propenoyl)-2,3-dihydro-2-benzo[b]furancarboxylic acids. These compounds were specifically designed as diuretics. The research involved several synthetic pathways, including the alkylation of thiocarbamoylacetyl derivatives and acetal (B89532) exchange reactions. The resulting compounds were tested in rats and mice, with some showing potent natriuretic activities. The study also discussed the structure-activity relationship, providing insight into how different substituents on the propenoyl group and the benzofuran (B130515) core influence diuretic efficacy.
The primary mechanism of loop diuretics like furosemide involves inhibiting the Na-K-Cl cotransporter in the thick ascending limb of the loop of Henle in the kidney. researchgate.net Research on new derivatives, such as those based on the benzofuran-carboxylic acid skeleton, aims to create molecules with optimized properties, potentially by modulating their interaction with this transporter or other renal targets. While detailed mechanistic studies on novel this compound derivatives as diuretics are not widely published, the research on related furan structures provides a foundation for their potential action.
Furan derivatives have been recognized for their antioxidant capabilities, which are largely attributed to their chemical structure. The furan ring can effectively neutralize free radicals through mechanisms like hydrogen atom transfer (HAT).
Research has shown that the antioxidant activity of furan derivatives is highly dependent on the nature of their substituents. For example, a study on 2-(p-phenyl substituted styryl)-furans found that derivatives with electron-donating groups, particularly a p-hydroxy group, exhibited good antioxidant properties. The 2-(p-hydroxy phenyl styryl)-furan derivative showed an IC₅₀ value of approximately 40 μM in a DPPH radical scavenging assay. In contrast, derivatives with strong electron-withdrawing groups (such as nitro, cyano, and chloro) did not show antioxidant activity.
The mechanism of action is often linked to the O–H or N–H bond dissociation energy (BDE). A lower BDE facilitates the donation of a hydrogen atom to quench free radicals. The BDE of the p-hydroxy substituted furan compound was found to be comparable to that of vitamin E. In another study, it was noted that while unsubstituted furan has antioxidant activity, the addition of functional groups like formyl or acetyl to the furan ring decreased this activity. researchgate.net
The table below summarizes findings from in vitro studies on the antioxidant properties of furan derivatives.
| Derivative Class | Assay / Method | Key Findings / Activity | Reference |
|---|---|---|---|
| 2-(p-hydroxy phenyl styryl)-furan | DPPH radical scavenging assay | Good antioxidant activity with an IC₅₀ ~ 40 μM. Activity is attributed to a hydrogen atom transfer mechanism. | |
| 2-substituted styryl-furans (with electron-withdrawing groups) | DPPH radical scavenging assay | Nitro, cyano, and chloro substituted derivatives showed no significant antioxidant properties (IC₅₀ > 150 μM). | |
| Unsubstituted Furan | Hexanal oxidation inhibition | Exhibited the greatest antioxidant activity among the furans tested in this specific study. | researchgate.net |
| Benzofuran–stilbene hybrids | Density Functional Theory (DFT) calculations | Antioxidant activity is primarily via a sequential proton loss–electron transfer (SPL–ET) mechanism in solvents and a hydrogen atom transfer (HAT) mechanism in the gas phase. | |
| Hydroxyl-functionalized 2-Arylbenzo[b]furans | DPPH radical scavenging assay | Compounds with multiple hydroxyl groups generally showed higher free radical scavenging activity. |
Polymer Precursors and Building Blocks from this compound Derivatives
Derivatives of furan, particularly 2,5-furandicarboxylic acid (FDCA), are recognized as key bio-based platform chemicals for the synthesis of advanced polymers. FDCA is structurally similar to terephthalic acid (TPA), a major petrochemical monomer, making it a prime candidate for producing bio-based alternatives to polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). While not identical, this compound shares the core furan-carboxylic acid structure, and its derivatives can be considered for specialized polymer applications.
The conversion of biomass-derived furan compounds into monomers is a central focus of green chemistry. FDCA, for instance, can be synthesized from the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF). These furan-based monomers are then used in polycondensation reactions to create polyesters, polyamides, and other polymers.
Enzymatic synthesis is one of the green methods employed for producing furan-based polymers. For example, Candida antarctica lipase (B570770) B (CAL-B) has been used as a biocatalyst for the polymerization of bio-based monomers, including furan derivatives, to produce copolyesters. One such polymer, poly(decamethylene furanoate)-co-(dilinoleic furanoate) (PDF-DLF), has been synthesized and characterized for potential medical applications, such as biodegradable scaffolds.
Furan-based polymers often exhibit properties that are comparable or even superior to their petroleum-based counterparts. For example, furan-based polyesters can have enhanced chain orientation and excellent thermal stability. Furan-based diamines have also been synthesized and used in the preparation of bio-based polyimides, which are known for their high thermal stability and are used in advanced material applications. The incorporation of the furan ring can also impart unique properties, such as stimuli-responsiveness for self-healing materials through reversible Diels-Alder reactions.
The development of polymers from this compound and its derivatives represents an advancing field, leveraging the unique chemistry of the furan ring to create sustainable and high-performance materials.
Future Research Directions and Potential Innovations
Development of Novel Catalytic Systems for Efficient Synthesis
The industrial viability of 5-Acetylfuran-2-carboxylic acid is intrinsically linked to the efficiency of its synthesis. A primary route to this compound involves the oxidation of 5-acetylfurfural (B13981164), which itself is derived from biomass. smolecule.com Future research will heavily focus on creating advanced catalytic systems that are not only highly efficient and selective but also reusable and environmentally benign.
Key research objectives include:
Heterogeneous Catalysts: Moving away from traditional homogeneous catalysts, research is directed towards developing solid catalysts, such as metal oxides, supported noble metals, or zeolites. These offer easier separation from the reaction mixture, leading to simplified purification processes and reduced waste.
Nanocatalysis: The use of nanoparticles, such as those made of copper, as catalysts presents a frontier in chemical synthesis. google.com Their high surface-area-to-volume ratio can lead to significantly enhanced catalytic activity and selectivity in the synthesis and transformation of furan (B31954) derivatives.
Biocatalysis: The application of enzymes or whole-cell systems for the oxidation of the precursor aldehyde to the carboxylic acid offers a green alternative, operating under mild conditions with high specificity.
Mixed Catalyst Systems: Inspired by complex syntheses, combining different types of catalysts, such as Lewis acids and inorganic acids, could overcome the limitations of single-catalyst systems, potentially suppressing side reactions and improving yields. google.com
| Catalyst Type | Research Focus | Potential Advantages |
|---|---|---|
| Heterogeneous Catalysts | Development of solid acid/base catalysts (e.g., zeolites, mixed metal oxides). | Ease of separation, reusability, reduced waste streams. |
| Nanocatalysts | Synthesis and application of metal nanoparticles (e.g., Copper, Gold, Palladium). | High catalytic activity, improved selectivity, mild reaction conditions. google.com |
| Biocatalysts | Use of oxidoreductase enzymes or engineered microorganisms. | High specificity, operation in aqueous media, biodegradable. |
| Mixed Catalytic Systems | Combination of Lewis acids and Brønsted acids. | Synergistic effects, enhanced reaction rates, suppression of by-products. google.com |
Advanced Mechanistic Insights into Complex Reaction Pathways
A deeper understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for process optimization and the discovery of new chemical behaviors. Future research will employ advanced computational and analytical techniques to elucidate these complex pathways.
Areas for investigation include:
Oxidation Mechanism: Detailed kinetic and isotopic labeling studies to understand the step-by-step mechanism of the oxidation of 5-acetylfurfural to this compound using various oxidants and catalysts.
Side-Reaction Profiling: Identifying the pathways that lead to the formation of impurities, such as ring-opening or polymerization products. This knowledge is essential for designing reaction conditions that maximize the yield of the desired product.
Computational Modeling: Utilizing Density Functional Theory (DFT) and other computational methods to model reaction intermediates and transition states. This can predict reaction outcomes, guide catalyst design, and explain observed selectivity. google.com
In-situ Spectroscopy: Applying techniques like FTIR and Raman spectroscopy to monitor reactions in real-time, providing direct evidence of transient species and helping to validate proposed mechanisms.
Exploration of New Chemical Transformations and Derivatizations
The two functional groups of this compound—the carboxylic acid and the acetyl group—offer a rich playground for chemical modification. Future work will focus on exploring novel transformations to create a diverse library of derivatives.
Potential transformations include:
Selective Reductions: Developing methods for the selective reduction of either the ketone or the carboxylic acid to yield hydroxy or alcohol functionalities, respectively.
Condensation Reactions: Utilizing the acetyl group's alpha-protons and carbonyl carbon for condensation reactions (e.g., Aldol (B89426), Claisen-Schmidt) to build more complex molecular architectures. smolecule.com
Amidation and Esterification: Synthesizing a wide range of amides and esters. The formation of hydrazides, for instance, has been shown to lead to bioactive molecules. smolecule.com
Ring Modification: Investigating reactions that modify the furan ring itself, such as Diels-Alder reactions or electrophilic substitution, to access non-traditional furan-based scaffolds.
| Functional Group | Reaction Type | Potential Product Class |
|---|---|---|
| Carboxylic Acid | Amidation | Carboxamides, Hydrazides smolecule.com |
| Carboxylic Acid | Esterification | Carboxylate Esters |
| Acetyl Group | Reduction | Secondary Alcohols |
| Acetyl Group | Condensation | α,β-Unsaturated Ketones |
| Furan Ring | Cycloaddition | Bicyclic Ethers |
Integration with Sustainable Chemical Processes and Biomass Feedstocks
The origin of this compound from biomass is a key driver of its importance. Future research will aim to further integrate its production and use into the broader concept of a circular bio-economy.
Key strategies involve:
Direct Conversion from Biomass: Developing one-pot processes that convert lignocellulosic biomass or platform chemicals like furfural (B47365) directly into this compound, bypassing the isolation of intermediates. smolecule.comgoogle.com
Solvent and Energy Efficiency: Utilizing green solvents (e.g., water, supercritical CO2) and energy-efficient processing methods (e.g., microwave-assisted synthesis, flow chemistry) to minimize the environmental footprint of its production.
Waste Valorization: Creating value from any by-products generated during its synthesis, adhering to the principles of a zero-waste chemical industry. google.com
Lifecycle Assessment: Conducting comprehensive lifecycle analyses to quantify the environmental benefits of using biomass-derived this compound compared to its petrochemical counterparts.
Application in Advanced Materials Science
The rigid, difunctional structure of this compound makes it an attractive building block (monomer) for the synthesis of novel polymers. Research in this area will focus on incorporating this furanic diacid into various polymer backbones to create materials with unique functionalities, without delving into the specific properties of those materials.
Future research directions include:
Polyester and Polyamide Synthesis: Using this compound as a replacement for petroleum-derived diacids (like terephthalic acid) in the synthesis of polyesters and polyamides. Research will focus on the polymerization kinetics and processability of these new bio-based polymers. google.com
Cross-linking Agent: Exploring the reactivity of the acetyl group for post-polymerization modification or as a site for cross-linking, enabling the creation of thermoset resins or elastomers.
Epoxy Resin Development: Transforming the carboxylic acid into a glycidyl (B131873) ether or using the acetyl group as a reactive site for curing agents in the formulation of new bio-based epoxy resins. google.com
Coordination Polymers and MOFs: Utilizing the carboxylate group to act as a ligand for creating metal-organic frameworks (MOFs) or coordination polymers. bldpharm.com
Design and Synthesis of New Bioactive Molecular Entities
The furan scaffold is a common motif in many biologically active compounds. The specific functionalities of this compound make it an excellent starting point for the design and synthesis of new molecular entities for biological screening.
Research will concentrate on:
Scaffold for Combinatorial Chemistry: Using the compound as a central scaffold, a variety of substituents can be introduced at the carboxylic acid and acetyl positions to rapidly generate a large library of related molecules for high-throughput screening.
Synthesis of Heterocyclic Hybrids: Fusing or linking the this compound core with other heterocyclic systems known for their bioactivity (e.g., pyrazole (B372694), isoxazole, thiadiazole) to explore potential synergistic effects. google.com
Bioisosteric Replacement: Employing the furan dicarboxylic acid scaffold as a bioisostere for phenyl or other aromatic rings in existing bioactive molecules to modulate their pharmacological profiles.
Intermediate for Agrochemicals: Exploring its use as a precursor for novel herbicides, fungicides, or insecticides, leveraging the known bioactivity of other furan-containing agrochemicals. smolecule.com
Conclusion
Summary of Key Research Findings
Research has established 5-acetylfuran-2-carboxylic acid as a versatile heterocyclic compound with significant potential. Its synthesis is achievable through several routes, most notably via the functionalization of simpler furan (B31954) precursors like 2-acetylfuran (B1664036). researchgate.net Its bifunctional nature, featuring both a carboxylic acid and a ketone group, allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis. researchgate.netnih.gov Key applications have been demonstrated in medicinal chemistry, where it serves as a scaffold for novel diuretic agents that target urea (B33335) transporters. nih.gov Furthermore, its role as a potential precursor to the important biopolymer monomer furan-2,5-dicarboxylic acid (FDCA) positions it within the growing field of sustainable materials science. mdpi.com
Perspectives on the Continued Importance of this compound in Academic Research
The importance of this compound is set to grow, driven by the increasing demand for sustainable chemicals and novel pharmaceuticals. As a bio-based platform chemical, its derivatives are crucial for developing new materials, like PEF, that can replace petroleum-derived plastics. mdpi.com In medicinal chemistry, the furan nucleus is a recognized scaffold for biologically active compounds, and the specific substitution pattern of this molecule offers a unique starting point for creating diverse molecular libraries for drug discovery. nih.govnih.gov Its utility as a bifunctional intermediate ensures its continued relevance in academic laboratories focused on synthetic methodology and the design of complex molecular architectures.
Unaddressed Research Questions and Emerging Areas of Study
Despite its utility, several research avenues remain to be fully explored. The development of more efficient and greener catalytic methods for its synthesis directly from biomass-derived feedstocks is a key challenge. Optimizing the selective oxidation of the acetyl group to produce FDCA with high yield and under mild conditions warrants further investigation. tue.nl Exploring the full scope of its reactivity, particularly in asymmetric catalysis and multicomponent reactions, could unlock new synthetic possibilities. An emerging area of study is the systematic exploration of its derivatives for a wider range of biological activities beyond diuretics, including as potential antimicrobial or anti-inflammatory agents, a field where related furan compounds have shown promise.
Q & A
What are the optimal synthetic routes for 5-Acetylfuran-2-carboxylic acid in laboratory settings?
Methodological Answer:
Synthesis of this compound can be approached via catalytic functionalization of furan derivatives. A common strategy involves Suzuki-Miyaura coupling for introducing acetyl groups to the furan ring, followed by oxidation to yield the carboxylic acid moiety . Key considerations include:
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for cross-coupling reactions.
- Reaction Conditions : Optimize temperature (typically 80–100°C) and solvent polarity (e.g., THF or DMF) to balance reaction efficiency and byproduct formation.
- Purification : Use column chromatography with silica gel and a gradient eluent (e.g., ethyl acetate/hexane) to isolate the product.
Validate purity via melting point analysis and spectroscopic techniques.
Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the acetyl (δ 2.5–2.7 ppm for CH₃) and carboxylic acid (δ 170–175 ppm for COOH) groups. Compare shifts with analogous furan derivatives .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and O-H vibrations (broad peak at 2500–3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
How can researchers experimentally determine the solubility and stability of this compound under varying conditions?
Methodological Answer:
- Solubility Testing : Use a shake-flask method in solvents (water, ethanol, DMSO) at 25°C. Centrifuge suspensions and quantify dissolved compound via UV-Vis spectroscopy at λmax .
- Stability Profiling : Conduct accelerated degradation studies under stress conditions (heat, light, pH extremes). Monitor decomposition via HPLC at intervals (0, 7, 14 days) and identify degradation products .
- Storage Recommendations : Store in amber vials at –20°C under inert gas (argon) to minimize hydrolysis .
How should researchers resolve contradictions in reported reaction yields for this compound synthesis?
Methodological Answer:
- Reproducibility Checks : Replicate published protocols while strictly controlling variables (catalyst batch, solvent purity).
- Statistical Analysis : Apply ANOVA to compare yields across multiple trials and identify outliers.
- Byproduct Identification : Use LC-MS to detect unaccounted intermediates (e.g., over-oxidized furans) that may skew yield calculations .
Document all deviations and share raw data to facilitate peer review.
What computational approaches are suitable for optimizing reaction pathways involving this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Model reaction coordinates to identify transition states and energy barriers for acetyl group addition. Software like Gaussian or ORCA is recommended .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.
- AI-Driven Synthesis Planning : Use platforms like IBM RXN or Chematica to predict viable synthetic routes and side reactions .
How to design bioactivity assays for evaluating this compound’s pharmacological potential?
Methodological Answer:
- In Vitro Testing : Screen against bacterial strains (e.g., E. coli, S. aureus) using broth microdilution to determine MIC values .
- Antioxidant Assays : Employ DPPH radical scavenging or FRAP assays with quercetin as a positive control.
- Cytotoxicity Controls : Include human cell lines (e.g., HEK293) to assess selectivity indices. Normalize data to vehicle-treated groups .
What advanced techniques address challenges in characterizing reactive intermediates during this compound synthesis?
Methodological Answer:
- Time-Resolved Spectroscopies : Use stopped-flow UV-Vis or FTIR to capture short-lived intermediates.
- X-Ray Crystallography : Co-crystallize intermediates with stabilizing agents (e.g., crown ethers) for structural elucidation .
- Hyphenated Techniques : Combine LC-NMR or LC-MS for real-time monitoring of reaction mixtures.
How to develop HPLC/GC-MS protocols for quantifying this compound in complex matrices?
Methodological Answer:
- Column Selection : Use a C18 reversed-phase column (e.g., Agilent ZORBAX) with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) .
- Calibration Curves : Prepare standards in the range 0.1–100 µg/mL. Validate linearity (R² > 0.995) and LOD/LOQ.
- GC-MS Parameters : Derivatize the carboxylic acid group with BSTFA for improved volatility. Use electron ionization (EI) at 70 eV for fragmentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
